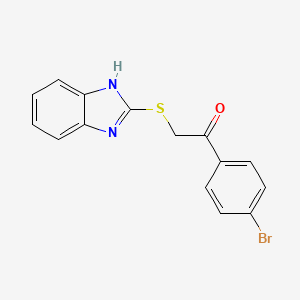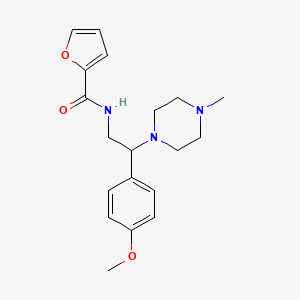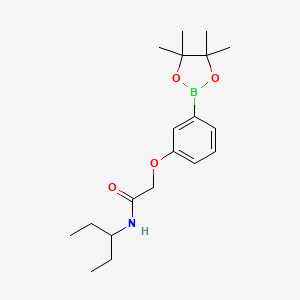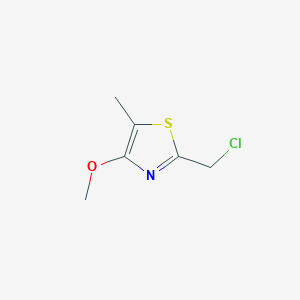![molecular formula C14H13N3O5S2 B2897140 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 361167-76-2](/img/structure/B2897140.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a benzo[d]thiazol-2-yl group, and a methylsulfonyl group. These functional groups suggest that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like solubility, melting point, and stability could be influenced by the functional groups present .Applications De Recherche Scientifique
Structure-Activity Relationships
Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibitors
Compounds structurally related to "2-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide" have been investigated for their potential as PI3Kα and mTOR inhibitors. These inhibitors are crucial for cancer therapy due to their role in cell growth and survival pathways. Modifications of the benzothiazole ring, for instance, have been examined to improve metabolic stability and efficacy in vitro and in vivo Stec et al., 2011.
Antimicrobial and Antimalarial Activity
Sulfonamide Derivatives
The compound and its derivatives have shown promising results in antimalarial activity studies. Investigations into the reactivity with nitrogen nucleophiles have led to the production of various derivatives with significant in vitro antimalarial activity. These compounds have also been characterized for their ADMET properties, indicating potential as therapeutic agents Fahim & Ismael, 2021.
Anticonvulsant Agents
Heterocyclic Compounds with Sulfonamide Moiety
Synthesis of heterocyclic compounds incorporating a sulfonamide thiazole moiety has been explored for anticonvulsant activity. Some of these synthesized compounds have shown protection against convulsions, highlighting their potential in treating epilepsy Farag et al., 2012.
Antioxidant Activity
Amidomethane Sulfonyl-linked Bis Heterocycles
A range of amidomethane sulfonyl-linked heterocycles has been prepared and tested for antioxidant activity. Some of these compounds exhibited significant antioxidant properties, surpassing standard antioxidants like Ascorbic acid. This indicates their potential use in preventing oxidative stress-related diseases Talapuru et al., 2014.
Insecticidal Activity
Heterocycles Incorporating a Thiadiazole Moiety
Innovative synthesis approaches have led to the creation of compounds with potential insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This research opens new avenues for developing environmentally friendly pesticides Fadda et al., 2017.
Mécanisme D'action
Mode of Action
The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a good leaving group for nucleophilic substitution reactions . This suggests that the compound could potentially react with nucleophilic groups in biological targets .
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its potential reactivity with nucleophilic groups, it could potentially interfere with a variety of biochemical processes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S2/c1-24(21,22)8-2-3-9-10(6-8)23-14(15-9)16-11(18)7-17-12(19)4-5-13(17)20/h2-3,6H,4-5,7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBNKWFVNOHIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B2897059.png)
![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2897063.png)
![N-[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2897064.png)

![8-methyl-9-oxo-2-phenyl-N-(o-tolyl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2897068.png)
![2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2897069.png)
![(1R,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2897070.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2897073.png)
![[3-(Dimethylamino)phenyl]-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2897078.png)
![N-cycloheptyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897080.png)